N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide)
Brand Name: Vulcanchem
CAS No.: 20575-74-0
VCID: VC16048860
InChI: InChI=1S/C19H28N4O2/c1-15-8-9-16(20-18(24)22-10-4-2-5-11-22)14-17(15)21-19(25)23-12-6-3-7-13-23/h8-9,14H,2-7,10-13H2,1H3,(H,20,24)(H,21,25)
SMILES:
Molecular Formula: C19H28N4O2
Molecular Weight: 344.5 g/mol

N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide)

CAS No.: 20575-74-0

Cat. No.: VC16048860

Molecular Formula: C19H28N4O2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) - 20575-74-0

Specification

CAS No. 20575-74-0
Molecular Formula C19H28N4O2
Molecular Weight 344.5 g/mol
IUPAC Name N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C19H28N4O2/c1-15-8-9-16(20-18(24)22-10-4-2-5-11-22)14-17(15)21-19(25)23-12-6-3-7-13-23/h8-9,14H,2-7,10-13H2,1H3,(H,20,24)(H,21,25)
Standard InChI Key PPWYBOCLKAIBDX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)NC(=O)N3CCCCC3

Introduction

Structural and Molecular Characteristics

The compound’s molecular structure consists of a 4-methyl-substituted meta-phenylene diamine backbone, where each amine group is functionalized with a piperidinecarboxamide moiety. Piperidine, a six-membered saturated heterocycle, contributes to the molecule’s conformational flexibility and hydrogen-bonding capacity. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₉H₂₈N₄O₂
Molecular Weight344.46 g/mol
CAS Registry Number220575-74-0
IUPAC NameN-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide

The meta-substitution pattern on the aromatic ring influences steric and electronic interactions, potentially modulating solubility and reactivity. The amide linkages (-CONH-) provide sites for hydrogen bonding, which may enhance crystallinity or facilitate interactions with biological targets .

Comparative Analysis with Structural Analogs

To contextualize its properties, N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) can be compared to its pyrrolidine counterpart (CAS 60006-11-3):

PropertyPiperidine DerivativePyrrolidine Derivative
Ring Size6-membered (piperidine)5-membered (pyrrolidine)
Molecular Weight344.46 g/mol316.40 g/mol
FlexibilityHigherLower
Hydrogen Bonding CapacityModerateModerate

The larger piperidine ring may enhance solubility in nonpolar solvents compared to the pyrrolidine analog, though experimental data are needed to confirm this hypothesis .

Challenges and Future Research

The primary limitation in studying N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is the scarcity of peer-reviewed data. Key research priorities include:

  • Synthetic Optimization: Developing high-yield, scalable routes to enable material availability.

  • Physicochemical Profiling: Determining solubility, stability, and partition coefficients (logP) to guide application studies.

  • Biological Screening: Evaluating antimicrobial, anticancer, or enzyme-inhibitory activity in vitro.

  • Computational Modeling: Predicting binding affinities for biological targets or polymer interactions.

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